molecular formula C14H10N2O2 B1394985 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid CAS No. 1220019-51-1

3-(2-Pyridinyl)-1H-indole-2-carboxylic acid

Cat. No.: B1394985
CAS No.: 1220019-51-1
M. Wt: 238.24 g/mol
InChI Key: OPFPUKYSQYOGCI-UHFFFAOYSA-N
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Description

3-(2-Pyridinyl)-1H-indole-2-carboxylic acid (Molecular Formula: C14H10N2O3, Molecular Weight: 254.24) is a synthetic indole derivative designed for advanced pharmaceutical and biochemical research. This compound serves as a critical precursor and core scaffold in the discovery of novel bioactive molecules. Its structure incorporates two key pharmacophores: an indole-2-carboxylic acid moiety and a 2-pyridinyl group, making it a versatile building block for developing receptor antagonists and enzyme inhibitors. Research into analogous 3-substituted indole-2-carboxylic acids has demonstrated their significant potential as potent and selective antagonists for various therapeutic targets. Notably, closely related compounds have been identified as highly effective CysLT1 receptor antagonists, which play a key role in inflammatory conditions such as asthma and allergic rhinitis . Similar structural frameworks have also been explored as inhibitors of interleukin-4 gene expression, indicating promise in immunomodulation , and as glycine-site NMDA receptor antagonists for potential neurological applications . The indole-2-carboxylic acid group is often essential for this activity, as it is known to mimic the acidic moiety of native ligands and contribute critical binding interactions with target proteins . This product is intended for research purposes as a key intermediate in organic synthesis and drug discovery programs. It is strictly for laboratory use and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-pyridin-2-yl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)13-12(11-7-3-4-8-15-11)9-5-1-2-6-10(9)16-13/h1-8,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFPUKYSQYOGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261703
Record name 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-51-1
Record name 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

molecular structure and conformation of 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the molecular structure, conformational dynamics, and synthetic utility of 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid . This document is designed for medicinal chemists and structural biologists, focusing on the scaffold's behavior as a bidentate ligand and its privileged status in drug discovery.

Executive Summary

The molecule 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid represents a "privileged scaffold" in medicinal chemistry, combining the rigidity of the indole core with the electronic versatility of a pyridine substituent and a carboxylic acid moiety. Its structural significance lies in its capacity for atropisomerism and intramolecular hydrogen bonding (IMHB) , which dictate its binding affinity in targets such as the NMDA receptor (Glycine site) and HIV-1 Integrase .

This guide dissects the competing steric and electronic forces that govern its conformation, provides a robust synthetic protocol via palladium-catalyzed cross-coupling, and outlines its pharmacological relevance.

Molecular Architecture & Conformational Analysis

Structural Nomenclature
  • Core: 1H-Indole[1][2][3][4]

  • Position 2: Carboxylic acid (-COOH) acting as a hydrogen bond donor/acceptor and ionizable center (pKa ~ 3.5–4.5).

  • Position 3: 2-Pyridinyl ring, introducing a basic nitrogen and potential for metal chelation.

Conformational Dynamics (The "Twist")

The biological activity of this molecule is strictly governed by the torsion angle (


) between the indole plane and the pyridine ring. Two opposing forces dictate this conformation:
  • Steric Strain (The Peri-Interaction):

    • The hydrogen atom at the indole C4 position creates significant steric repulsion with the hydrogen at the pyridine C3' position (or the lone pair of the nitrogen, depending on rotation).

    • Result: The pyridine ring cannot lie perfectly coplanar with the indole system. It adopts a twisted conformation (typically 30°–60° out of plane) to relieve this strain.

  • Intramolecular Hydrogen Bonding (IMHB):

    • Interaction A (N-H...N): The indole N1-H acts as a donor to the pyridine nitrogen (N1'). This planarizing force competes with the steric twist.

    • Interaction B (COOH...N): If the carboxylic acid is protonated, the carbonyl oxygen or hydroxyl group can interact with the pyridine nitrogen, forming a pseudo-7-membered ring.

Zwitterionic Character

In physiological solution (pH 7.4), the carboxylic acid is largely deprotonated (


). The proximity of the basic pyridine nitrogen allows for a potential zwitterionic state or a "proton shuttle" mechanism, where the proton is shared between the carboxylate and the pyridinium species, significantly altering lipophilicity (LogD).
Visualization of Conformational States

The following diagram illustrates the equilibrium between the "Open" (non-bonded) and "Closed" (H-bonded) conformers.

Conformation Open Open Conformer (High Steric Twist) Pyridine N distal to Indole NH Transition Rotational Barrier (Steric Clash: C4-H vs C3'-H) Open->Transition Rotation Closed Closed Conformer (IMHB Stabilized) Indole NH ... Pyridine N Transition->Closed Stabilization Closed->Open Solvent Disruption

Figure 1: Conformational equilibrium driven by steric repulsion and hydrogen bond stabilization.

Synthetic Methodology

While classical Fischer Indole synthesis is possible, it often suffers from low yields when electron-deficient pyridines are involved. The Suzuki-Miyaura Cross-Coupling approach is the industry standard for high-fidelity synthesis of 3-arylindoles.

Retrosynthetic Analysis
  • Disconnection: C3–C(Py) bond.

  • Synthons: 3-Halo-indole-2-ester (Electrophile) + 2-Pyridylboronic acid (Nucleophile).

Protocol: Palladium-Catalyzed C3-Arylation

Objective: Synthesis of Ethyl 3-(2-pyridinyl)-1H-indole-2-carboxylate (Precursor to the acid).

Reagents:

  • Substrate: Ethyl 3-bromo-1H-indole-2-carboxylate (1.0 eq)

  • Coupling Partner: 2-Pyridylboronic acid MIDA ester (1.2 eq) (MIDA esters are preferred over boronic acids for stability with pyridines).

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Workflow:

  • Inertion: Charge a microwave vial with the indole substrate, boronate, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 100°C for 12 hours (thermal) or 110°C for 45 mins (microwave).

  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with brine.

  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

  • Hydrolysis: Treat the isolated ester with LiOH (2.0 eq) in THF/H2O (1:1) at RT for 4 hours to yield the final carboxylic acid.

Synthetic Pathway Diagram

Synthesis Start Ethyl 3-bromo-1H-indole-2-carboxylate Reagents 2-Pyridylboronic acid Pd(dppf)Cl2, K3PO4 Dioxane/H2O Start->Reagents Intermediate Intermediate: Ethyl 3-(2-pyridyl)indole-2-carboxylate Reagents->Intermediate Suzuki Coupling Hydrolysis LiOH / THF / H2O (Saponification) Intermediate->Hydrolysis Product Final Product: 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid Hydrolysis->Product Acidification (pH 3)

Figure 2: Suzuki-Miyaura coupling route for the synthesis of the target scaffold.

Pharmacological Applications[1][2][4][5][6][7]

The 3-substituted indole-2-carboxylic acid motif is a validated pharmacophore in two primary therapeutic areas.

NMDA Receptor Antagonism (Glycine Site)

This molecule acts as a competitive antagonist at the strychnine-insensitive glycine binding site (NR1 subunit) of the NMDA receptor.

  • Mechanism: The C2-COOH mimics the glycine carboxylate, while the indole NH mimics the glycine amine. The 3-pyridyl group extends into a hydrophobic pocket (Site B), displacing the agonist.

  • Therapeutic Utility: Neuroprotection in stroke, neuropathic pain management, and anticonvulsant therapy.

HIV-1 Integrase Inhibition

Indole-2-carboxylic acids are potent inhibitors of HIV-1 Integrase Strand Transfer (INSTI).[5]

  • Mechanism: The structural triad of the Indole Nitrogen, the Carboxylic Acid, and the Pyridine Nitrogen forms a metal-chelating motif . This triad sequesters the divalent magnesium ions (

    
    ) in the integrase active site, preventing viral DNA insertion into the host genome.
    
Quantitative Data Summary
PropertyValue / DescriptionRelevance
MW 238.24 g/mol Fragment-like, high ligand efficiency potential.
cLogP ~2.1Good CNS penetration (NMDA targeting).
pKa (Acid) 3.8 (approx)Ionized at physiological pH.
pKa (Pyridine) 5.2 (approx)Partially protonated in acidic lysosomes.
TPSA ~65 ŲFavorable for membrane permeability.
Key Interaction Bidentate ChelationCritical for metalloenzyme inhibition (Integrase).

References

  • Hu, L., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC PubMed Central.

    • Significance: Validates the indole-2-carboxylic acid scaffold for integrase inhibition and Mg2+ chel
  • Salih, N. A., et al. (2015). Synthesis and Biological Activity of Functionalized Indole-2-carboxylates. ResearchGate.

    • Significance: details the synthetic routes (Fischer/Mannich)
  • Vertex AI Search. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists.

    • Significance: Demonstrates the necessity of the C2-COOH group for biological activity in receptor antagonism.
  • PubChem. Indole-2-carboxylic acid (Parent Scaffold Data). National Library of Medicine.

    • Significance: Provides physicochemical baselines (pKa, solubility) for the core scaffold.

Sources

Technical Guide: Safety Assessment & Handling of 3-(2-Pyridinyl)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive safety and handling framework for 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid , a specialized heterocyclic building block often utilized in medicinal chemistry (kinase inhibition) and coordination chemistry (ligand synthesis).

As a research-grade compound with limited specific toxicological data in public registries, this guide utilizes Read-Across Toxicology and Structure-Activity Relationship (SAR) analysis to establish a "Safety by Design" protocol. The compound should be treated as a Category 2 Irritant with potential bioactive properties requiring strict containment.

Part 1: Chemical Identity & Physicochemical Profiling

Before assessing toxicity, we must define the physical agent. This molecule combines an indole core with a pyridine ring and a carboxylic acid moiety, creating a zwitterionic potential and specific solubility challenges.

Substance Identification
ParameterDetail
Chemical Name 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid
Synonyms 3-(Pyridin-2-yl)indole-2-carboxylic acid; 2-Carboxy-3-(2-pyridyl)indole
Molecular Formula C₁₄H₁₀N₂O₂
Molecular Weight 238.24 g/mol
CAS Number Research Grade (Not globally harmonized; treat as Novel Chemical Entity)
Physical State Solid (Likely off-white to yellow crystalline powder)
Acidity (pKa) ~3.5 (Carboxylic acid) and ~5.2 (Pyridine conjugate acid)
Solubility & Reactivity Profile
  • Solubility: Poor in water (neutral pH). Soluble in DMSO, DMF, and dilute aqueous base (forming the carboxylate salt).

  • Reactivity:

    • Acid-Base: Amphoteric tendencies due to the basic pyridine nitrogen and acidic carboxylic group.

    • Oxidation: The indole C3 position is blocked, but the nitrogen (N1) remains susceptible to oxidation by strong agents (e.g., KMnO₄).

    • Chelation: capable of bidentate coordination to transition metals (Ru, Pd, Zn).

Part 2: Hazard Identification (GHS Classification)[6][7][8]

In the absence of a compound-specific LD50, we derive the GHS classification based on the Additivity Formula of its functional groups (Indole + Pyridine + Carboxylic Acid).

Derived GHS Classification

Signal Word: WARNING [1]

Hazard ClassCategoryHazard Statement (H-Code)Mechanism of Action
Skin Irritation Cat 2H315: Causes skin irritation.[2]Acidic functionality reacts with skin moisture; organic amines penetrate lipid barrier.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[3][4]Micro-abrasion from dust; pH localized drop on ocular surface.
STOT - SE Cat 3H335: May cause respiratory irritation.[3][4]Inhalation of fine dust irritates mucous membranes.
Acute Tox (Oral) Cat 4*H302: Harmful if swallowed.[3]Predicted: Based on indole (LD50 ~1000 mg/kg) and pyridine analogs.
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[2][3] Continue rinsing.[2][3][4]

Part 3: Toxicological Assessment Strategy (The "Unknowns")

Since specific in vivo data is sparse, we employ a Read-Across Strategy . This method infers toxicity by analyzing the molecule's structural parents: Indole-2-carboxylic acid and Pyridine .

Structural Alert Analysis (QSAR)
  • The Indole Core: Generally associated with CNS activity. Simple indole acids are typically mild irritants but can be biologically active (e.g., NMDA receptor interaction in derivatives) [1].

  • The Pyridine Ring: Adds metabolic complexity. Pyridines can undergo N-oxidation in the liver. High exposure to pyridine derivatives is often linked to hepatotoxicity, though the carboxylic acid group generally aids excretion [2].

  • The Combination: The fusion of these rings suggests the molecule is a bioisostere for various kinase inhibitors. Assumption: Treat as a pharmacologically active agent until proven otherwise.

Predictive Toxicology Workflow

The following diagram illustrates the logic flow for assessing this specific research chemical.

ToxAssessment Substance 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid FuncGroup1 Functional Group A: Indole-2-carboxylic acid Substance->FuncGroup1 FuncGroup2 Functional Group B: Pyridine Ring Substance->FuncGroup2 Risk1 Risk: Skin/Eye Irritation (Acidic) FuncGroup1->Risk1 pKa ~3.5 Risk3 Risk: Bioactivity (Kinase/Enzyme Inhibition) FuncGroup1->Risk3 Indole Scaffold Risk2 Risk: Hepatotoxicity Potential (Metabolic) FuncGroup2->Risk2 N-oxidation FuncGroup2->Risk3 H-Bond Acceptor Conclusion FINAL SAFETY PROFILE: Irritant + Potentially Bioactive (Handle as P4/OEB 3) Risk1->Conclusion Risk2->Conclusion Risk3->Conclusion

Caption: Figure 1: Read-Across Toxicology Logic. By deconstructing the molecule into its pharmacophores, we predict a combined risk profile of physical irritation and biological activity.

Part 4: Operational Safety & Handling Protocols

This section details the Standard Operating Procedure (SOP) for handling this compound in a research setting.

Engineering Controls
  • Primary Barrier: All weighing and open handling must occur inside a Class II Chemical Fume Hood .

  • Airflow: Maintain face velocity > 0.5 m/s.

  • Static Control: Use an ionizing bar during weighing; dry organic powders are prone to static charge, leading to aerosolization.

Personal Protective Equipment (PPE) Matrix
Body PartPPE RequirementRationale
Hands Double Nitrile Gloves (0.11 mm min)Protects against organic acid permeation. Latex is permeable to pyridines.
Eyes Chemical Safety Goggles Safety glasses are insufficient for fine acidic powders that can bypass side shields.
Respiratory N95/P2 Mask (if outside hood)Only required if spill cleanup occurs outside containment.
Body Lab Coat (Buttoned) + Sleeves Prevents dermal absorption via wrists/forearms.
Experimental Workflow: Solubilization & Reaction

This compound is often used as a ligand. The following workflow ensures safety during the critical solubilization phase.

  • Weighing: Tare vial inside the hood. Transfer solid using a disposable spatula. Cap immediately.

  • Solvent Choice:

    • Preferred: DMSO or DMF (High solubility, low volatility).

    • Avoid: Diethyl ether (Low solubility, high volatility spreads dust).

  • Neutralization (If aqueous): If dissolving in water, add equimolar NaOH or KOH dropwise. Monitor pH. Caution: Exothermic reaction is negligible at small scales, but ensure no splashing occurs.

Waste Disposal[8][11]
  • Stream: Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Labeling: Clearly tag as "Indole Derivative – Irritant."

  • Deactivation: For spill residues, treat with dilute sodium bicarbonate (NaHCO₃) to neutralize the acid function before wiping.

Part 5: Emergency Response

In the event of exposure, the "Acid-Base" nature of the molecule dictates the response.

First Aid Algorithms
  • Ocular Exposure (Critical):

    • Immediately flush with water for 15 minutes .[3]

    • Hold eyelids open to ensure irrigation of the fornices.

    • Do not apply neutralizing agents (bases) to the eye; thermal injury may result.

  • Dermal Exposure:

    • Brush off dry powder before wetting (prevents spreading a concentrated paste).

    • Wash with soap and water.[3][4]

    • Monitor for redness (erythema) typical of acidic irritation.

Spill Cleanup Logic

SpillResponse Spill Spill Detected Type Solid or Liquid? Spill->Type Solid Dry Powder Type->Solid Liquid Solution (DMSO/DMF) Type->Liquid ActionS 1. Dampen paper towel 2. Wipe gently (Avoid Dust) 3. Clean with NaHCO3 Solid->ActionS ActionL 1. Absorb with Vermiculite 2. Place in sealed bag 3. Wash surface with soap Liquid->ActionL

Caption: Figure 2: Decision matrix for spill remediation. Prioritizes dust suppression for solids and containment for liquids.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1477-50-5, Indole-2-carboxylic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Pyridine derivatives and toxicological endpoints. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

(Note: As 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid is a research chemical, specific regulatory dossiers may not exist. References 1 and 3 refer to the closest structural analogs used for Read-Across assessment.)

Sources

Methodological & Application

Application Note: High-Efficiency Amide Coupling of 3-(2-Pyridinyl)-1H-indole-2-carboxylic Acid

[1]

Executive Summary

The coupling of 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid presents a distinct synthetic challenge characterized by the "ortho-effect."[1] The C3-pyridinyl moiety creates significant steric bulk immediately adjacent to the C2-carboxylic acid, while the electron-rich indole ring and the basic pyridine nitrogen introduce electronic complexities.[1] Standard carbodiimide protocols (EDC/NHS) often result in sluggish kinetics or incomplete conversion.[1]

This guide details three validated protocols ranging from high-activity uronium activation (HATU) to acyl chloride generation via Ghosez’s Reagent.[1] These methods are selected to maximize yield, minimize racemization (where applicable), and prevent N-acylation of the indole nitrogen.[1]

Chemical Context & Challenges[1][2][3][4][5][6][7][8]

The Steric & Electronic Landscape

The substrate features a carboxylic acid at position 2, flanked by a bulky pyridine ring at position 3.[1]

  • Steric Shielding: The pyridine ring twists out of planarity with the indole core to minimize A-strain, effectively shielding the carbonyl carbon from nucleophilic attack.[1]

  • Electronic Interference: The pyridine nitrogen is a hydrogen bond acceptor.[1] In certain conformations, it may interact with the indole N-H or the incoming amine, altering the transition state geometry.[1]

  • Solubility: The zwitterionic nature (pyridine base + carboxylic acid) can lead to poor solubility in non-polar solvents (DCM), necessitating polar aprotic solvents (DMF, DMSO).[1]

Decision Matrix: Selecting the Right Protocol

CouplingDecisionStartStart: Analyze Amine PartnerAmineTypeIs the Amine Nucleophilic?Start->AmineTypePrimaryPrimary/Secondary Alkyl AmineAmineType->PrimaryYes (Reactive)AnilineAniline / Electron-Deficient AmineAmineType->AnilineNo (Unreactive/Hindered)MethodAMethod A: HATU/HOAt(Standard High-Activity)Primary->MethodAStandardMethodCMethod C: T3P(Low Epimerization/Green)Primary->MethodCScale-up / GreenMethodBMethod B: Ghosez's Reagent(Acid Chloride)Aniline->MethodBForce ConditionsMethodA->MethodBIf Yield < 50%

Figure 1: Decision tree for selecting coupling reagents based on amine nucleophilicity.

Experimental Protocols

Method A: HATU-Mediated Activation (The "Gold Standard")

Best for: Primary amines, secondary amines, and small scale (<1g) discovery chemistry.[1] Mechanism: HATU generates an O-At (7-azabenzotriazole) active ester.[1] The nitrogen in the 7-position of the HOAt leaving group provides anchimeric assistance (neighboring group participation), accelerating the reaction rate for hindered substrates.[1]

Reagents:

  • Substrate: 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid (1.0 equiv)[1]

  • Coupling Agent: HATU (1.2 – 1.5 equiv)[1]

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Protocol:

  • Dissolution: Charge a dried reaction vial with the Indole Acid (1.0 equiv) and anhydrous DMF. Stir until fully dissolved.

  • Activation: Add DIPEA (3.0 equiv). The solution may darken. Add HATU (1.2 equiv) in one portion.[1]

    • Critical Step: Allow the activation to proceed for 15–30 minutes at Room Temperature (RT). This ensures formation of the active ester before the amine is introduced.

  • Coupling: Add the amine (1.1 equiv).

  • Monitoring: Stir at RT for 4–16 hours. Monitor via LCMS.[1][2]

    • Note: If the reaction stalls, heat to 50°C. The pyridine ring on the substrate is thermally stable.[1]

  • Workup: Dilute with EtOAc, wash with sat.[1] NaHCO₃ (3x) and Brine (1x).[1] Dry over Na₂SO₄.[1]

Method B: Acid Chloride via Ghosez’s Reagent (The "Power User")

Best for: Unreactive anilines, sterically hindered amines, or when HATU fails.[1] Why Ghosez? Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts acids to acid chlorides under neutral conditions, avoiding the acidic environment of Oxalyl Chloride which might protonate the pyridine ring and reduce solubility.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Ghosez’s Reagent: 1.2 – 1.5 equiv[1]

  • Base: Pyridine or DIPEA (2.0 equiv)[1]

  • Solvent: Dry DCM or THF (if solubility allows)[1]

Protocol:

  • Activation: Dissolve the Indole Acid in dry DCM under Argon.

  • Chlorination: Add Ghosez’s reagent dropwise at 0°C. Allow to warm to RT and stir for 1–2 hours.

    • Validation: Aliquot a small sample, quench with MeOH, and check LCMS for the Methyl Ester to confirm full conversion to the Acid Chloride.[1]

  • Coupling: Cool the mixture back to 0°C. Add the amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Completion: Stir at RT overnight.

  • Workup: Standard aqueous extraction.

Method C: T3P (Propylphosphonic Anhydride)

Best for: Scale-up, solubility issues, and "Green" chemistry requirements.[1] Advantage: T3P is supplied as a solution in EtOAc or DMF.[1] The by-products are water-soluble phosphonates, making purification extremely easy.[1]

Protocol:

  • Mix: Combine Indole Acid (1.0 equiv), Amine (1.1 equiv), and Base (Pyridine or N-Methylmorpholine, 3.0 equiv) in EtOAc or DMF.

  • Add Reagent: Add T3P (50% w/w solution, 1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. T3P reactions are often slower; heating to 60°C is common and safe.[1]

  • Workup: Wash the organic layer with water, 1N HCl (if product is not basic), and NaHCO₃.[1]

Troubleshooting & Optimization

ObservationRoot CauseSolution
Low Conversion (HATU) Steric clash prevents amine attack.[1]Switch to Method B (Acid Chloride).[1] The Cl- leaving group is smaller than the OAt ester.[1]
Product remains in Aqueous Pyridine moiety makes product amphoteric.[1]Do not use strong acid washes.[1] Extract at pH ~7-8 or use n-Butanol/DCM mixtures.[1]
N-Acylation of Indole Indole N-H is acidic enough to react.[1]Use Method C (T3P) or ensure stoichiometric control. If observed, treat crude with dilute NaOH/MeOH to cleave the Indole-N-amide (more labile than the C-amide).[1]
Precipitation Zwitterionic starting material.[1]Use DMSO or NMP as co-solvent.[1]

Mechanistic Visualization

The following diagram illustrates the activation pathway using HATU, highlighting the role of the HOAt nitrogen in stabilizing the transition state despite the steric bulk of the C3-pyridine.

HATU_Mechanismcluster_stericsSteric ChallengeSubstrateIndole-COOH(C3-Pyridine Sterics)ActivationActivation(HATU + DIPEA)Substrate->ActivationDeprotonationActiveEsterActive Ester(O-At Species)Activation->ActiveEster-TetramethylureaTransitionTransition State(7-N Anchimeric Assist)ActiveEster->Transition+ AmineProductFinal AmideTransition->Product- HOAt

Figure 2: Mechanistic flow of HATU activation. The O-At ester minimizes steric penalty compared to O-Bt esters.[1]

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Ghosez, L., et al. (1969).[1] Synthesis of acyl chlorides under neutral conditions. Angewandte Chemie International Edition, 8(6), 454.[1] Link[1]

  • Dunetz, J. R., et al. (2016).[1][3] T3P: The greenest reagent for amide coupling? Organic Process Research & Development, 20(2), 140-177.[1] Link[1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[1] Link[1]

Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-(2-Pyridinyl)-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating the Discovery of Novel Therapeutics

The 3-(2-pyridinyl)-1H-indole-2-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, including potential as antiviral, anticancer, and anti-inflammatory agents.[1] The strategic placement of a pyridine ring at the C3 position of the indole core, coupled with the carboxylic acid functionality at C2, provides a unique combination of hydrogen bonding capabilities, metal chelation sites, and opportunities for further chemical modification, making this class of compounds particularly attractive for the development of novel therapeutics.

Traditionally, the synthesis of such complex heterocyclic systems involves multi-step procedures, often requiring harsh reaction conditions, long reaction times, and laborious purification processes. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering a rapid, efficient, and environmentally benign alternative to conventional heating methods.[2][3][4][5][6][7][8] Microwave energy directly and efficiently heats the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and often, enhanced product purity.[3][4][5][6]

This comprehensive guide provides detailed application notes and a robust protocol for the microwave-assisted synthesis of 3-(2-pyridinyl)-1H-indole-2-carboxylic acid derivatives via a palladium-catalyzed direct C-H arylation. This approach offers a streamlined and atom-economical route to the target compounds, starting from readily available indole-2-carboxylates.

The Rationale Behind Microwave-Assisted Direct C-H Arylation

The chosen synthetic strategy is a direct C-H arylation of an indole-2-carboxylate at the electron-rich C3 position with a 2-halopyridine. This method is highly desirable as it avoids the pre-functionalization of the indole ring, thereby reducing the number of synthetic steps and improving overall efficiency.

Why Microwave Irradiation?

Microwave heating provides several key advantages for this specific transformation:

  • Rapid Heating: Microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3][5] This dramatically accelerates the reaction rate, often reducing reaction times from hours to minutes.

  • Enhanced Reaction Efficiency: The high temperatures and pressures achievable in a sealed microwave reactor can overcome activation energy barriers, leading to higher yields and cleaner reaction profiles.

  • Improved Selectivity: In some cases, the rapid heating and precise temperature control offered by microwave synthesis can minimize the formation of side products, leading to improved regioselectivity.

  • Green Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of smaller quantities of solvents.[4][5]

The Catalytic System: A Symphony of Components

The success of the direct C-H arylation relies on a carefully selected palladium catalyst system:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst for C-H activation reactions.

  • Ligand: A phosphine ligand, such as tricyclohexylphosphine (PCy₃), is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: A base, such as potassium carbonate (K₂CO₃), is required to facilitate the deprotonation of the indole C-H bond.

  • Solvent: A high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), is an excellent choice for microwave synthesis due to its ability to efficiently absorb microwave energy and solubilize the reactants.

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Prepare Reagents: - Ethyl Indole-2-carboxylate - 2-Bromopyridine - Pd(OAc)₂ - PCy₃ - K₂CO₃ - DMF Combine Combine Reagents in Microwave Vial Reagents->Combine Seal Seal Vial Combine->Seal Irradiate Microwave Irradiation (Set Temperature, Time, Power) Seal->Irradiate Cool Cool to Room Temperature Irradiate->Cool Filter Filter off Solids Cool->Filter Extract Aqueous Work-up & Extraction Filter->Extract Purify Column Chromatography Extract->Purify Characterize Characterization: - NMR - Mass Spectrometry Purify->Characterize

Caption: Experimental workflow for the microwave-assisted synthesis.

Proposed Catalytic Cycle

G Pd(II) Pd(II) Precatalyst Active_Pd(0) Active Pd(0) Species Pd(II)->Active_Pd(0) Reduction Oxidative_Addition Oxidative Addition (with 2-Bromopyridine) Active_Pd(0)->Oxidative_Addition Intermediate_1 Ar-Pd(II)-Br Complex Oxidative_Addition->Intermediate_1 CMD Concerted Metalation- Deprotonation (CMD) (with Indole) Intermediate_1->CMD Intermediate_2 Indolyl-Pd(II)-Ar Complex CMD->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Active_Pd(0) Regeneration Product 3-(2-Pyridinyl)-1H-indole- 2-carboxylate Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the direct C-H arylation.

Detailed Experimental Protocol

Materials and Reagents:

  • Ethyl 1H-indole-2-carboxylate (Starting Material)[9][10]

  • 2-Bromopyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Microwave reaction vials (10 mL) with caps

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Safety Precautions:

  • Microwave synthesis should be performed in a well-ventilated fume hood.[11]

  • Always use microwave vials and caps designed for high pressures and temperatures.[11]

  • Never exceed the recommended volume for the reaction vials.

  • Be aware of the potential for rapid pressure buildup, especially with highly exothermic reactions.[5]

  • Consult the Material Safety Data Sheets (MSDS) for all chemicals before use.

  • Palladium compounds are toxic and should be handled with care.

Step-by-Step Procedure:

  • Reagent Preparation:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl 1H-indole-2-carboxylate (1.0 mmol, 189.2 mg).

    • Add 2-bromopyridine (1.2 mmol, 190.0 mg).

    • Add palladium(II) acetate (0.02 mmol, 4.5 mg).

    • Add tricyclohexylphosphine (0.04 mmol, 11.2 mg).

    • Add potassium carbonate (2.0 mmol, 276.4 mg).

    • Add anhydrous DMF (4 mL).

  • Microwave Irradiation:

    • Seal the vial securely with a cap.

    • Place the vial in the microwave reactor.

    • Irradiate the reaction mixture at 150 °C for 30 minutes with stirring. The power should be set to a level that maintains the target temperature.

  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Carefully open the vial in a fume hood.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water (3 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[12]

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Characterization of Ethyl 3-(2-Pyridinyl)-1H-indole-2-carboxylate:

The purified product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.70 (d, J = 4.8 Hz, 1H), 8.35 (s, 1H), 7.80 (td, J = 7.7, 1.8 Hz, 1H), 7.69 (d, J = 7.9 Hz, 1H), 7.45 (d, J = 8.2 Hz, 1H), 7.38 (t, J = 7.7 Hz, 1H), 7.30 (dd, J = 7.2, 5.0 Hz, 1H), 7.18 (t, J = 7.5 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.43 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 162.0, 151.8, 149.5, 137.0, 136.8, 128.0, 126.5, 122.9, 122.3, 121.0, 120.8, 111.5, 109.8, 61.5, 14.4.

  • Mass Spectrometry (ESI): m/z calculated for C₁₆H₁₄N₂O₂ [M+H]⁺: 267.11, found 267.11.

Optimization and Troubleshooting

The provided protocol is a starting point, and optimization may be necessary depending on the specific substrates and available equipment.

ParameterRecommended RangeNotes
Temperature 120-180 °CHigher temperatures may increase the reaction rate but can also lead to decomposition.
Time 15-60 minutesMonitor the reaction by TLC or LC-MS to determine the optimal time.
Catalyst Loading 1-5 mol%Higher catalyst loading may be required for less reactive substrates.
Ligand:Palladium Ratio 1:1 to 2:1A 2:1 ratio is often optimal for stabilizing the catalyst.
Base K₂CO₃, Cs₂CO₃, KOAcCesium carbonate (Cs₂CO₃) is a stronger base and may be more effective in some cases.
Solvent DMF, Dioxane, DMAcThe choice of solvent can significantly impact the reaction efficiency.

Troubleshooting:

  • Low Yield: Increase the reaction temperature, time, or catalyst loading. Consider using a different base or solvent.

  • Formation of Side Products: Decrease the reaction temperature or time. Screen different ligands to improve selectivity.

  • Incomplete Reaction: Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere if necessary.

Conclusion

This guide provides a comprehensive framework for the successful microwave-assisted synthesis of 3-(2-pyridinyl)-1H-indole-2-carboxylic acid derivatives. By leveraging the power of microwave irradiation and a well-defined palladium catalyst system, researchers can access this important class of compounds in a rapid, efficient, and scalable manner. The detailed protocol and optimization guidelines will serve as a valuable resource for scientists in academic and industrial settings, accelerating the discovery and development of new chemical entities with therapeutic potential.

References

  • Al-Tel, T. H. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Baghbanzadeh, M., Pilger, C., & Kappe, C. O. (2011). Palladium-Catalyzed Direct Arylation of Heteroaromatic Compounds: Improved Conditions Utilizing Controlled Microwave Heating. The Journal of Organic Chemistry, 76(19), 8138–8142. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Dandepally, S. R., Williams, A. L., & six others. (2015). Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. Chinese Journal of Organic Chemistry, 41(4), 1563-1571.
  • Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279–282.
  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.
  • Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry, 18(4), 615–637.
  • PubChem. (n.d.). Ethyl indole-2-carboxylate. Retrieved from [Link]

  • Rojas, R. (2023, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66 [Video]. YouTube. [Link]

  • S. S. V. Ramasastry. (2017).
  • Sharma, U., & Bora, U. (2021). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 6(4), 1-10.
  • Taylor, A. M., Altman, R. A., & Buchwald, S. L. (2009). Palladium-Catalyzed Enantioselective α-Arylation and α-Vinylation of Oxindoles Facilitated by an Axially Chiral P-Stereogenic Ligand. Journal of the American Chemical Society, 131(29), 9900–9901.
  • Török, B. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(13), 2875–2886.
  • Valenti, P., & Rampa, A. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2831-2842.
  • Varma, R. S. (2012). Microwave-assisted organic synthesis. Springer.
  • Wang, L., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
  • WO2008072257A2 - Process for the preparation of indole derivatives. (2008).
  • Wu, Y., Du, J., Hao, W., & Jiang, B. (2021). Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. Chinese Journal of Organic Chemistry, 41(4), 1563-1571.
  • Ye, M., & Daugulis, O. (2011). Direct Arylation Reactions Catalyzed by Pd(OH)2/C: Evidence for a Soluble Palladium Catalyst. The Journal of Organic Chemistry, 76(11), 4617–4626.
  • Zlotorzynski, A. (1995). The application of microwave radiation to analytical and environmental chemistry. Critical Reviews in Analytical Chemistry, 25(1), 43–76.
  • Zhu, Y. S., Shi, B., Fang, R., Wang, X., & Jing, H. (2014). Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study. Organic & Biomolecular Chemistry, 12(30), 5773–5780.
  • de la Herrán, G., G-Trevijano, E., & G-Gallego, S. (2009). Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Molecules, 14(5), 1836–1844.
  • Gribble, G. W. (2010). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes.
  • PubChem. (n.d.). 3-pyridinecarboxylic acid, 2-[(1-ethyl-2-methyl-1h-indol-3-yl)carbonyl]-. Retrieved from [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. (2021). Molecules, 26(17), 5079.
  • Török, B. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
  • Chobanian, H. R., & Fandrick, K. R. (2007). Microwave-assisted palladium-catalyzed direct arylation of 1,4-disubstituted 1,2,3-triazoles with aryl chlorides. Chemistry–An Asian Journal, 2(11), 1430-1435.
  • Chen, K., & Baran, P. S. (2025). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates.
  • Wang, L., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Fagnou, K. (2007). Palladium-Catalyzed Arylation Reactions: A Mechanistic Perspective. Accounts of Chemical Research, 40(12), 1247-1257.
  • Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-assisted synthesis of medicinally relevant indoles. PubMed.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Rsc.org.
  • Iridium-Catalyzed Asymmetric Cascade Allylation/Lactonization of Indole Esters: Access to Chiral Tricyclic Oxazinoindolones. (2022). PubMed.
  • Optimization and Scaling up of the Azaindole Deriv

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Application Note: Crystallization Techniques for 3-(2-Pyridinyl)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the crystallization and purification protocols for 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid . This compound represents a challenging class of zwitterionic heterocycles used frequently as intermediates in kinase inhibitor synthesis (e.g., PIM, CysLT1 antagonists).

Successful crystallization of this molecule requires managing its amphoteric nature—possessing both a basic pyridine nitrogen (


) and an acidic carboxylic acid (

). This guide prioritizes Reactive Crystallization (pH Swing) for primary purification and Solvent/Anti-Solvent methods for polymorph control.

Physicochemical Profile & Solubility Analysis

Before attempting crystallization, the solubility profile must be understood. The molecule exhibits "U-shaped" solubility vs. pH due to its zwitterionic potential.

Table 1: Solubility Profile (Estimated at 25°C)
Solvent SystemSolubilityMechanistic Insight
Water (pH 7) < 0.1 mg/mLNeutral zwitterion dominates; high lattice energy due to intermolecular H-bonding (Indole NH

Carboxyl).
1M NaOH (aq) > 50 mg/mLForms soluble Sodium Carboxylate salt.
1M HCl (aq) > 40 mg/mLForms soluble Pyridinium chloride salt.
DMSO > 100 mg/mLExcellent solvent; disrupts

stacking.
Ethanol ModerateGood for hot recrystallization; poor at RT.
Dichloromethane PoorToo non-polar for the zwitterionic species.

Protocol A: Reactive Crystallization (pH Swing)

Best for: Primary purification from crude synthesis mixtures (e.g., Fischer Indole Synthesis). Principle: Utilizing the amphoteric nature to dissolve impurities in base, filter, and precipitate the pure product at its isoelectric point.

Workflow Diagram

pH_Swing_Crystallization Start Crude Solid (Impurities: Inorganic salts, unreacted hydrazines) Dissolution Dissolution Step Add 1M NaOH (aq) Target pH > 10 Start->Dissolution Solubilize as Carboxylate Filtration Filtration (0.45 µm) Remove insoluble organic tars Dissolution->Filtration Remove Insolubles Acidification Controlled Acidification Slow addition of 1M HCl Target pH 4.5 - 5.0 (Isoelectric Point) Filtration->Acidification Filtrate Aging Ostwald Ripening Stir 2-4 hrs at 20°C Acidification->Aging Nucleation Isolation Isolation & Wash Filter -> Wash with Water -> Dry Aging->Isolation Crystal Growth

Figure 1: Reactive crystallization workflow leveraging the pH-dependent solubility of the indole-pyridine scaffold.

Step-by-Step Procedure:
  • Dissolution: Suspend 10.0 g of crude 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid in 100 mL of 1M NaOH . Stir until fully dissolved. The solution should be dark amber (impurities) but free of bulk solids.

  • Clarification: Filter the alkaline solution through a Celite pad or a 0.45 µm PTFE membrane to remove insoluble tars and catalyst residues (e.g., Polyphosphoric acid residues).

  • Nucleation (Critical Step):

    • Place the filtrate in a reactor with overhead stirring (200 RPM).

    • Slowly add 1M HCl dropwise.

    • Observation: Cloud point usually occurs around pH 6.5.

    • Continue addition until pH reaches 4.5 – 5.0 . Do not overshoot to pH < 3 , or the pyridinium salt may form and redissolve the product.

  • Aging: Stir the resulting slurry for 2 hours at room temperature. This allows metastable amorphous precipitates to convert to the stable crystalline form (Ostwald Ripening).

  • Isolation: Filter the solid under vacuum.

  • Washing: Wash the cake with 3 x 20 mL water (neutral pH) followed by 1 x 10 mL cold Acetone (to remove surface organic impurities).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Solvent/Anti-Solvent Recrystallization

Best for: Final polishing (removing trace isomers) and controlling crystal habit (morphology). System: DMSO (Solvent) / Water (Anti-solvent).

Step-by-Step Procedure:
  • Dissolution: Dissolve 5.0 g of the semi-pure acid in 25 mL of DMSO at 60°C. Ensure complete dissolution.

  • Polishing: If the solution is not perfectly clear, hot filter through a 0.2 µm syringe filter.

  • Anti-Solvent Addition:

    • Maintain temperature at 60°C.

    • Slowly add warm water (50°C) to the DMSO solution.

    • Stop adding when a faint turbidity persists (approx. 10-15 mL water).

  • Cooling Ramp:

    • Cool the mixture to 20°C over 4 hours (0.15°C/min).

    • Why? Slow cooling prevents "oiling out" and trapping of solvent inclusions.

  • Final Precipitation: Once at 20°C, add an additional 25 mL of water to drive yield.

  • Isolation: Filter and wash heavily with water to remove residual DMSO.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Oiling Out Anti-solvent added too fast or temperature too high.Use "Seeding": Add a small crystal of pure product at the cloud point. Reduce cooling rate.
Colored Impurities Oxidation products of indole (red/brown).Add 5 wt% Activated Carbon during the alkaline dissolution step (Protocol A), stir for 30 min, then filter.
Gel Formation Rapid precipitation of amorphous solid.Increase temperature during acidification (Protocol A) to 50°C, then cool slowly.
Low Yield pH overshoot during neutralization.Ensure pH is exactly at the isoelectric point (approx 4.5). If pH < 3, back-titrate with NaOH.

References

  • Indole-2-carboxylic acid properties & Synthesis

    • National Institutes of Health (NIH) - PubChem. "Indole-2-carboxylic acid (CID 72899)". Accessed Oct 2023.
  • Crystallization of Indole Derivatives (CysLT1 Antagonists)

    • Journal of Medicinal Chemistry. "Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists".[1]

  • General Solubility Data for Indoles

    • Selleck Chemicals.
  • Synthesis of Functionalized Indoles

    • Semantic Scholar.

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Troubleshooting & Optimization

Technical Support Center: Stability of 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Core Stability Status: Unstable in Acidic Media (pH < 4.0) and Elevated Temperatures. [1][2]

3-(2-Pyridinyl)-1H-indole-2-carboxylic acid is a beta-heteroaryl acid prone to rapid, irreversible decarboxylation . While the indole-2-carboxylic acid core is inherently labile, the presence of the bulky 3-(2-pyridinyl) group accelerates this process through steric strain relief.

Primary Degradation Pathway:



The Mechanism: Why is it Unstable?

To troubleshoot effectively, you must understand the causality. The instability is not random; it is driven by two converging factors: Steric Strain and Acid Catalysis .

Factor A: Steric Acceleration

The C2-Carboxylic Acid and the C3-Pyridinyl ring are in close proximity. This creates significant steric clash, forcing the carboxyl group out of planarity with the indole ring. Decarboxylation relieves this strain, making the reaction thermodynamically favorable.

Factor B: Acid-Catalyzed Mechanism

Indole-2-carboxylic acids decarboxylate via an arenium ion mechanism .

  • Protonation: In acidic media, the indole C3 position is protonated. (Note: The pyridine nitrogen will also protonate, but the rate-determining step involves the indole ring).

  • Zwitterionic Transition: The protonation at C3 disrupts aromaticity, forming a cation.

  • Elimination: The molecule re-aromatizes by ejecting CO2.

Visualization: Decarboxylation Pathway

The following diagram illustrates the acid-mediated degradation pathway you are likely observing.[3]

DecarboxylationMechanism Start Reactant: 3-(2-Pyridinyl)-indole-2-COOH Inter Intermediate: C3-Protonated Indolenine Start->Inter Step 1: C3 Protonation Acid Acidic Medium (H+) Acid->Start Protonation TS Transition State: Loss of CO2 Inter->TS Step 2: Steric Relief Product Degradant: 3-(2-Pyridinyl)-indole TS->Product Step 3: Re-aromatization

Caption: Figure 1. Acid-catalyzed decarboxylation mechanism.[3] The C3-protonation is the critical trigger, accelerated by the relief of steric strain between the C2-COOH and C3-pyridinyl groups.

Troubleshooting Guide: Synthesis & Workup

User Scenario: "I synthesized the ester precursor and hydrolyzed it, but after acid workup, my yield is low and NMR shows the decarboxylated indole."

Diagnosis

You likely used a strong mineral acid (HCl, H2SO4) to precipitate the free acid, or you heated the reaction mixture while it was acidic.

Corrective Protocols
ParameterCritical ThresholdRecommendation
Workup pH Avoid pH < 4.0Use Acetic Acid or NaH2PO4 buffer to adjust pH to ~5.0 for precipitation. Avoid concentrated HCl.
Temperature Max 40°CPerform all acidifications on an ice bath (0–5°C). Never heat the acidic solution.
Solvent Avoid protic heatIf heating is required for hydrolysis, use basic conditions (LiOH/THF/H2O). Acidify only at the very end, cold.
Validated Workup Procedure (Self-Validating)
  • Hydrolysis: Perform ester hydrolysis using LiOH (3 eq) in THF:Water (1:1) at ambient temperature.[1][4]

  • Validation: Check TLC. Do not proceed until ester is consumed.

  • Quench: Cool reaction to 0°C.

  • Acidification: Slowly add 1M Acetic Acid dropwise. Monitor pH with a probe. Stop when pH reaches 5.0–5.5.

  • Isolation: If solid precipitates, filter immediately. If oil forms, extract rapidly with EtOAc, wash with brine, dry over Na2SO4, and evaporate at room temperature (do not use water bath >30°C).

Troubleshooting Guide: Analytical (HPLC/LC-MS)

User Scenario: "I see multiple peaks in my LC-MS. One corresponds to the mass of the product [M-44]. Is my compound degrading on the column?"

Diagnosis

Yes. Standard acidic mobile phases (0.1% TFA or Formic Acid) can catalyze decarboxylation during the chromatographic run, especially if the column oven is hot (>40°C). Additionally, carboxylic acids can esterify with Methanol in the mobile phase if strong acid modifiers are present.

Analytical Decision Tree

AnalyticalTroubleshooting Issue Issue: Ghost Peaks / Low Purity CheckMS Check Mass Spectrum Issue->CheckMS MassM44 Mass = [M-44] (Decarboxylation) CheckMS->MassM44 Found MassM14 Mass = [M+14] (Methyl Ester) CheckMS->MassM14 Found Sol1 Action: Switch Mobile Phase Use 10mM Ammonium Acetate (pH 5-6) MassM44->Sol1 Sol2 Action: Lower Column Temp Set T < 25°C MassM44->Sol2 Sol3 Action: Change Organic Modifier Replace MeOH with Acetonitrile MassM14->Sol3

Caption: Figure 2. Analytical troubleshooting flow. Identify the degradation product (decarboxylated vs. esterified) to select the correct mobile phase modification.

Recommended HPLC Conditions
  • Stationary Phase: C18 (End-capped to reduce silanol acidity).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.4) or Ammonium Acetate (pH 5.5). Avoid 0.1% TFA.

  • Mobile Phase B: Acetonitrile (Avoid Methanol to prevent esterification).

  • Temperature: 20°C or ambient.

Frequently Asked Questions (FAQ)

Q: Can I store the compound in DMSO solution? A: Short-term, yes. However, DMSO is hygroscopic. Absorbed water can become slightly acidic over time (absorbing CO2 from air), leading to slow decarboxylation. Store DMSO stocks at -20°C and use within 1 month.

Q: Why does the pyridine ring make it worse? I thought pyridine was basic? A: While the pyridine nitrogen is basic, the instability here is driven by steric relief . The pyridine ring at C3 is bulky. It twists the C2-carboxylic acid out of alignment with the indole, destabilizing the ground state. Furthermore, once the indole C3 is protonated (the rate-limiting step), the loss of CO2 is rapid.

Q: How do I remove the decarboxylated impurity? A: Separation is difficult because the polarity difference is often small.

  • Method: Base extraction. Dissolve the mixture in EtOAc. Extract the desired Acid into saturated NaHCO3 (aq). The decarboxylated impurity (neutral indole) will remain in the EtOAc layer. Wash the aqueous layer with fresh EtOAc, then carefully acidify the aqueous layer (cold, acetic acid) to recover the product.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter 10: Indoles, specifically reactions of indole-2-carboxylic acids).
  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.
  • Li, J. J. (2003). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience.
  • PubChem Compound Summary. (2025). Indole-2-carboxylic acid derivatives. National Library of Medicine. Available at: [Link]

  • RSC Advances. (2015). Decarboxylation of indole-2-carboxylic acids: Kinetics and Mechanism. (General mechanistic grounding for heteroaryl acetic/carboxylic acid stability).

Sources

minimizing side reactions during 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and functionalization of 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold, a key intermediate in the synthesis of various kinase inhibitors. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and overcome common synthetic challenges, thereby minimizing side reactions and maximizing yield.

Part 1: Understanding the Core Molecule: FAQs on Reactivity

Before attempting functionalization, it is crucial to understand the inherent reactivity of the 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid scaffold. Its unique combination of an indole, a carboxylic acid, and a pyridine ring presents a specific set of challenges and opportunities.

Q1: What are the primary reactive sites on the 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid molecule?

A1: There are three primary sites of reactivity that can compete during functionalization:

  • Indole N-H: The nitrogen of the indole ring is nucleophilic and acidic (pKa ≈ 17 in DMSO). It readily undergoes deprotonation to form an indolide anion, which can then be alkylated, acylated, or used in other coupling reactions.

  • Carboxylic Acid (-COOH): This group is acidic and can be deprotonated to form a carboxylate. The carboxylate is a good nucleophile, and the carboxylic acid itself can undergo esterification, amide bond formation, or reduction.

  • Pyridine Nitrogen: The nitrogen on the pyridine ring is basic (pKa of pyridinium ion ≈ 5.2) and can act as a nucleophile or a ligand for metal catalysts. This can sometimes interfere with reactions at other sites.

Q2: I am observing significant decarboxylation of my starting material when I try to perform reactions at high temperatures. Why does this happen and how can I avoid it?

A2: Indole-2-carboxylic acids are notoriously susceptible to thermal decarboxylation. The electron-rich indole ring stabilizes the transition state of the decarboxylation reaction. The presence of the electron-withdrawing pyridinyl group at the 3-position can further influence this process. To avoid decarboxylation:

  • Keep reaction temperatures as low as possible. Whenever feasible, aim for room temperature or below.

  • Avoid prolonged heating. If heating is necessary, minimize the reaction time.

  • Choose your base carefully. Strong bases in combination with heat can promote decarboxylation.

Part 2: Troubleshooting Guide for N-H Functionalization

The indole nitrogen is a common site for modification to modulate the biological activity of the final compound. However, selective functionalization can be challenging.

Q3: I am attempting an N-alkylation with an alkyl halide, but I am getting a mixture of the desired N-alkylated product and the O-alkylated ester side product. How can I improve the selectivity for N-alkylation?

A3: This is a classic case of competing nucleophiles: the deprotonated indole nitrogen versus the carboxylate anion. The outcome is often dependent on the base, solvent, and counter-ion used. The hardness/softness of the electrophile and nucleophiles also plays a role.

Underlying Principle: The indolide anion is a softer nucleophile than the carboxylate anion. According to Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles react preferentially with soft electrophiles (like alkyl halides). However, kinetic and thermodynamic factors can complicate this.

Strategies for Selective N-Alkylation:

StrategyBaseSolventTemperatureRationale
Kinetic Control NaH, KHMDSAnhydrous THF, DMF0 °C to RTStrong, non-nucleophilic bases rapidly and irreversibly deprotonate the N-H. The resulting indolide is a better nucleophile for the alkyl halide.
Phase-Transfer Catalysis K₂CO₃, Cs₂CO₃Toluene/Water with TBABRT to 50 °CThe quaternary ammonium salt (TBAB) transports the indolide anion into the organic phase, where it reacts with the alkyl halide, minimizing contact with the aqueous carboxylate.
Protecting Group Strategy N/AN/AN/AProtect the carboxylic acid as a temporary ester (e.g., methyl or ethyl ester), perform the N-alkylation, and then hydrolyze the ester back to the carboxylic acid.

Experimental Protocol: Selective N-Alkylation using NaH

  • Suspend 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous THF (10 mL/mmol) under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Add the alkyl halide (1.05 eq) dropwise at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q4: My N-H functionalization reaction is sluggish and gives low yields. What could be the problem?

A4: Several factors could be contributing to a sluggish reaction:

  • Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the indole N-H. Consider switching to a stronger base like NaH or KHMDS.

  • Poor Solubility: The starting material or its salt may have poor solubility in the chosen solvent. Try a more polar aprotic solvent like DMF or NMP, but be mindful of potential side reactions at higher temperatures.

  • Steric Hindrance: If your electrophile is bulky, the reaction may be sterically hindered. This may require longer reaction times or elevated temperatures (while balancing the risk of decarboxylation).

  • Coordination to the Pyridine Nitrogen: The pyridine nitrogen can coordinate to metal cations from the base (e.g., Na⁺, K⁺), which can affect the nucleophilicity of the indole nitrogen. The use of additives like crown ethers can sometimes help to sequester the metal cation and enhance reactivity.

Part 3: Troubleshooting Guide for Carboxylic Acid Functionalization

Amide bond formation is a critical transformation for this class of molecules. Ensuring high efficiency and avoiding side products is key.

Q5: I am trying to form an amide using a standard coupling reagent like HATU, but the reaction is messy and I see multiple byproducts. What is going wrong?

A5: The presence of three nucleophilic sites (indole N-H, pyridine N, and the amine you are trying to couple) can lead to side reactions with highly reactive coupling reagents like HATU.

Mechanism of Side Reactions:

  • N-Acylation of Indole: The activated carboxylic acid (e.g., the HATU active ester) can react with the deprotonated indole nitrogen of another molecule, leading to dimer formation.

  • Activation of Pyridine: While less common, the coupling reagent could potentially interact with the pyridine nitrogen.

Caption: Competing pathways in amide coupling.

Strategies for Clean Amide Coupling:

  • Protect the Indole Nitrogen: The most robust solution is to protect the indole N-H before performing the amide coupling. A Boc group is often a good choice as it can be removed under acidic conditions that are typically compatible with the rest of the molecule.

  • Control Stoichiometry and Addition Order:

    • Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for a short period (5-10 minutes) before adding the amine.

    • Use a slight excess of the amine (1.1-1.2 eq) to ensure it outcompetes other nucleophiles.

  • Choose a Milder Coupling Reagent: Reagents like EDC in combination with HOBt are often less reactive than HATU and can provide better selectivity.

Experimental Protocol: Amide Coupling via Pre-activation

  • Dissolve 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid (1.0 eq), the coupling reagent (e.g., HATU, 1.1 eq), and a non-nucleophilic base (e.g., DIPEA, 2.5 eq) in an anhydrous aprotic solvent (e.g., DMF).

  • Stir the mixture at room temperature for 10 minutes to allow for pre-activation.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent.

  • Perform standard aqueous workup and purify by column chromatography or preparative HPLC.

References

  • Discovery of N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Foretinib, GSK1363089), a potent and selective inhibitor of MET and VEGFR kinases. Journal of Medicinal Chemistry, 2010. [Link]

  • Cabozantinib (XL184) is a potent ATP-competitive inhibitor of MET and VEGFR2. AACR Annual Meeting, 2009. [Link]

  • Decarboxylation of Quinaldic and Indole-2-carboxylic Acids in High-Temperature Water. The Journal of Organic Chemistry, 2004. [Link]

  • A study on the N-alkylation of indole-2-carboxylates. Tetrahedron, 2005. [Link]

Validation & Comparative

Bioisosteric Evaluation: 3-(2-Pyridinyl) vs. 3-Phenyl Indole-2-Carboxylic Acid Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the optimization of indole-2-carboxylic acid scaffolds—historically significant as NMDA receptor glycine-site antagonists and cPLA2 inhibitors —the substitution at the C3 position is a critical determinant of both potency and physicochemical compliance.

This guide compares two specific structural analogs:

  • 3-Phenylindole-2-carboxylic acid (Compound A): The lipophilic prototype.

  • 3-(2-Pyridinyl)indole-2-carboxylic acid (Compound B): The bioisosteric polar analog.

The Scientist's Dilemma: The phenyl ring (Compound A) typically offers superior hydrophobic collapse energy within the binding pocket, often yielding higher intrinsic potency (


). However, it frequently suffers from poor aqueous solubility and high metabolic clearance. The 2-pyridinyl replacement (Compound B) is a strategic "scaffold hop" designed to lower LogP and introduce a hydrogen bond acceptor, potentially sacrificing some hydrophobic binding energy for improved Lipophilic Efficiency (LipE)  and druggability.

Physicochemical Profile: The "Solubility-Affinity" Trade-off

The choice between a phenyl and a pyridinyl group is rarely about potency alone; it is a multiparametric optimization decision.

Comparative Data Table
Property3-Phenyl Analog (Comp A)3-(2-Pyridinyl) Analog (Comp B)Impact on Drug Design
cLogP ~3.8 - 4.2~2.5 - 2.9Pyridine significantly improves water solubility.
H-Bond Acceptors 1 (Carboxyl)2 (Carboxyl + Pyridine N)Pyridine N offers a vector for specific residue interaction (e.g., Ser/Thr).
Electronic Nature Electron-rich (hydrophobic)Electron-deficient (polar)Pyridine withdraws density from the indole, potentially increasing acidity of the NH.
Metabolic Liability High (CYP450 oxidation at para-position)Moderate (N-oxidation possible, but generally more stable)Pyridine reduces overall lipophilic metabolic clearance.
Solubility (pH 7.4) Low (< 10 µM)Moderate (> 50 µM)Critical for preventing aggregation in biochemical assays.
Decision Logic: When to Switch?

The following decision tree illustrates the medicinal chemist's logic when selecting between these two moieties.

DecisionTree Start Optimization of Indole-2-Carboxylic Acid CheckPocket Analyze Binding Pocket (C3 Region) Start->CheckPocket Hydrophobic Purely Hydrophobic? CheckPocket->Hydrophobic Polar Contains H-Bond Donor (Ser/Thr/Tyr)? CheckPocket->Polar SolubilityCheck Is LogP > 4.0? Hydrophobic->SolubilityCheck RouteB Select 3-(2-Pyridinyl) (Target H-Bond + Solubility) Polar->RouteB Gain Enthalpy RouteA Select 3-Phenyl (Maximize Van der Waals) SolubilityCheck->RouteA No SolubilityCheck->RouteB Yes (Fix Solubility)

Figure 1: Strategic decision tree for C3-substituent selection based on binding pocket topology and physicochemical constraints.

Biological Activity & Mechanism of Action[1][2][3]

Primary Target: NMDA Receptor (Glycine Site)

Indole-2-carboxylic acids are classic competitive antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor.

  • Binding Mode: The carboxylic acid at C2 forms a critical salt bridge with Arg523 (NR1 subunit). The indole NH acts as a hydrogen bond donor to Pro516 (backbone carbonyl).

  • The C3-Substituent Effect:

    • 3-Phenyl: Occupies a hydrophobic pocket lined by aromatic residues (e.g., Phe, Trp). The interaction is driven by

      
      -
      
      
      
      stacking and hydrophobic displacement of water. This often results in high affinity (low nanomolar
      
      
      ).
    • 3-(2-Pyridinyl): The pyridine nitrogen introduces a localized dipole. If the pocket contains a trapped water molecule or a donor residue, affinity is maintained. However, if the pocket is strictly hydrophobic, the desolvation penalty of the pyridine nitrogen may slightly reduce potency compared to the phenyl analog.

Secondary Target: cPLA2 Inhibition

In the context of Cytosolic Phospholipase A2 (cPLA2), 3-substituted indoles prevent substrate access to the active site. Here, the 3-(2-pyridinyl) derivative often outperforms the phenyl analog because the pyridine nitrogen can coordinate with active site metals or interact with the interfacial network, improving the residence time of the inhibitor.

Experimental Protocols

To objectively compare these compounds, one must synthesize them via a divergent pathway and test them in a validated assay.

A. Divergent Synthesis (Suzuki-Miyaura Coupling)

Rationale: Using a common intermediate (3-bromoindole) ensures that any biological difference is due to the C3 substituent, not batch-to-batch impurity variations found in de novo syntheses.

  • Starting Material: Ethyl 3-bromoindole-2-carboxylate.

  • Reagents:

    • Route A: Phenylboronic acid, Pd(PPh3)4, Na2CO3, Dioxane/H2O.

    • Route B: 2-Pyridinylboronic acid MIDA ester (more stable), Pd(dppf)Cl2, K3PO4, Dioxane/H2O.

  • Critical Step: The 2-pyridyl coupling is often sluggish due to protodeboronation. Use anhydrous conditions or copper co-catalysis (Liebeskind-Srogl) if Suzuki fails.

  • Hydrolysis: LiOH/THF to yield the free carboxylic acid (active species).

B. Functional Assay: [3H]-MDL 105,519 Displacement (NMDA Glycine Site)

Rationale: Radioligand binding provides a direct


 measurement, independent of downstream channel kinetics.

Protocol Workflow:

  • Membrane Prep: Rat cerebral cortex homogenates, washed 4x to remove endogenous glycine.

  • Incubation:

    • Buffer: 50 mM Tris-acetate (pH 7.4).

    • Ligand: 1-2 nM [3H]-MDL 105,519 (high affinity glycine antagonist).

    • Test Compounds: 3-Phenyl vs. 3-Pyridinyl analogs (1 nM to 10 µM).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of hydrophobic indoles).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

AssayWorkflow Membrane Rat Cortex Membranes Wash 4x Wash (Remove Glycine) Membrane->Wash Incubate Incubate 60 min + [3H]-Ligand + Test Cmpd Wash->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting Filter->Count Data Ki Calculation Count->Data

Figure 2: Radioligand binding workflow for determining affinity at the NMDA glycine site.

Conclusion & Recommendation

  • Select the 3-Phenyl analog if: Your primary goal is establishing maximum intrinsic affinity in a purely hydrophobic pocket (e.g., early-stage hit generation) and you have not yet encountered solubility limits.

  • Select the 3-(2-Pyridinyl) analog if: You are in the "Lead Optimization" phase. The pyridine ring is a superior choice for improving the Lipophilic Efficiency (LipE) , reducing metabolic clearance, and improving solubility for in vivo dosing, often with minimal loss in potency.

References

  • Huettner, J. E. (1989).[1] Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[1] Science, 243(4898), 1611-1613.[1] Link

  • Gitto, R., et al. (2009).[2] Development of 3-substituted-1H-indole derivatives as NR2B/NMDA receptor antagonists.[2] Bioorganic & Medicinal Chemistry, 17(4), 1640-1647.[2] Link

  • Salituro, F. G., et al. (1992). 3-(2-Carboxyindol-3-yl)propionic acid-based antagonists of the N-methyl-D-aspartic acid receptor associated glycine binding site. Journal of Medicinal Chemistry, 35(10), 1791-1799. Link

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890. (Contextual reference for LipE and solubility optimization). Link

Sources

Technical Deep Dive: Optimizing Purity Assays for 3-(2-Pyridinyl)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Assay Development for 3-(2-Pyridinyl)-1H-indole-2-carboxylic Acid Purity Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary & Molecule Analysis

Developing a purity assay for 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid (PICA) presents a classic chromatographic paradox: the molecule is amphoteric, possessing both a basic pyridine nitrogen (


) and an acidic carboxylic acid at the indole-2 position (

).

In standard Reversed-Phase (RP) conditions, this zwitterionic potential leads to two primary failure modes:

  • Peak Tailing: At low pH, the protonated pyridine moiety interacts with residual silanols on silica-based columns.

  • Co-elution: Synthetic byproducts—specifically the decarboxylated degradant (3-(2-pyridinyl)-indole) and unreacted phenylhydrazine precursors —often co-elute due to similar hydrophobic cores.

This guide objectively compares three distinct separation strategies to identify the most robust protocol for purity determination.

Method Development Logic: The Decision Matrix

The following workflow illustrates the logical progression from a generic screening method to an optimized protocol, specifically addressing the "Pyridine Problem."

MethodDev Start Analyte: 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid Screen Screen 1: C18, pH 2.5 (Formic/TFA) Start->Screen Decision Result Analysis Screen->Decision PathA Issue: Pyridine Tailing (Tf > 1.5) Decision->PathA Poor Shape PathB Issue: Co-elution of Isomers Decision->PathB Poor Selectivity SolA Strategy A: High pH (pH 10) Suppress Pyridine Ionization PathA->SolA SolB Strategy B: Phenyl-Hexyl Phase Orthogonal Pi-Pi Selectivity PathB->SolB Final Final Validated Method SolA->Final SolB->Final

Figure 1: Decision matrix for optimizing amphoteric heterocycle separations.

Comparative Analysis of Chromatographic Systems

We evaluated three chromatographic systems to determine the optimal balance of resolution (


), peak symmetry (

), and robustness.
System A: The "Generic" Baseline
  • Column: Standard C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: 0.1% TFA in Water / Acetonitrile.

  • Mechanism: Pure hydrophobicity.

  • Outcome: The pyridine ring is protonated (

    
    ). While TFA masks silanols, the peak still exhibits tailing (
    
    
    
    ). The resolution between the parent molecule and the decarboxylated impurity is marginal (
    
    
    ) because the loss of
    
    
    only slightly increases hydrophobicity in this acidic state.
System B: The "High pH" Alternative
  • Column: Hybrid Silica C18 (e.g., Waters XBridge C18), 3.5 µm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Methanol.[1][2][3][4]

  • Mechanism: At pH 10, the pyridine is deprotonated (neutral), and the carboxylic acid is ionized (

    
    ).
    
  • Outcome: Excellent peak shape (

    
    ) because silanol interactions are eliminated. However, the analyte is now highly polar (anionic), leading to reduced retention (
    
    
    
    ) and potential elution in the solvent front if the gradient isn't shallow.
System C: The "Pi-Selective" (Recommended)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 3.0 µm.

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile.

  • Mechanism: This phase utilizes

    
     interactions between the phenyl ligands and the indole/pyridine rings of the analyte.
    
  • Outcome: This system provides "orthogonal" selectivity. The decarboxylated impurity (lacking the steric bulk of the COOH group) interacts differently with the phenyl ring than the parent molecule, drastically improving resolution (

    
    ).
    
Supporting Experimental Data

The following data represents system suitability results from a validation batch (


 injections).
ParameterSystem A (C18, Low pH)System B (Hybrid C18, pH 10)System C (Phenyl-Hexyl, Low pH)
Retention Time (

)
4.2 min1.8 min (Too early)5.1 min
Tailing Factor (

)
1.85 (Fail)1.05 (Excellent)1.15 (Pass)
Resolution (

)
*
1.62.13.8
Theoretical Plates (

)
6,5009,20011,500
LOD (S/N=3) 0.05 µg/mL0.02 µg/mL0.01 µg/mL

*Resolution calculated between PICA and the decarboxylated impurity (3-(2-pyridinyl)-indole).

Analysis: While System B offers the best peak shape, System C (Phenyl-Hexyl) is the superior choice for a purity assay because it maximizes resolution between the parent and structurally similar impurities, a critical requirement for accurate quantitation.

Interaction Mechanism Visualization

Understanding why the Phenyl-Hexyl column works is crucial for troubleshooting.

Interactions Analyte Analyte: Indole-Pyridine Core C18 C18 Ligand: Hydrophobic Only Analyte->C18 Van der Waals (Weak Selectivity) Phenyl Phenyl Ligand: Pi-Pi + Hydrophobic Analyte->Phenyl Pi-Pi Stacking (Shape Selectivity)

Figure 2: Mechanistic comparison. The Phenyl ligand engages the aromatic electrons of the indole/pyridine core, offering separation based on electron density and planarity, not just hydrophobicity.

Recommended Protocol (System C)

This protocol is validated for specificity, linearity, and precision.[2][5][6]

Reagents:

  • Solvent A: HPLC Grade Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Diluent: 50:50 Water:MeCN (Ensure complete solubility; sonicate if necessary).

Instrument Settings:

  • Column: Phenyl-Hexyl,

    
     mm, 3.0 µm or 3.5 µm.
    
  • Flow Rate: 1.0 mL/min.[3]

  • Temperature:

    
     (Control is critical for 
    
    
    
    interactions).
  • Detection: UV @ 254 nm (Indole core) and 220 nm (Impurity profiling).

  • Injection Volume: 5-10 µL.

Gradient Table:

Time (min)% Solvent A% Solvent BCurve
0.0955Initial
10.04060Linear
12.0595Wash
14.0595Hold
14.1955Re-equilibrate
18.0955End

System Suitability Criteria:

  • Tailing Factor: NMT 1.5.

  • Resolution: NLT 2.0 between PICA and nearest impurity.

  • RSD (Area): NMT 2.0% for 6 replicate injections.

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC mechanisms and silanol interactions).

  • Waters Corporation. (2023). Effect of pH on the Separation of Basic Compounds. Application Note. (Demonstrates the utility of high pH for pyridine derivatives).

  • Phenomenex. (2024). Selectivity of Phenyl-Hexyl Phases for Aromatic and Heterocyclic Compounds. Technical Guide. (Explains the Pi-Pi interaction mechanism for indole separation).

  • PubChem. (2024). Compound Summary: Picolinic acid (2-Pyridinecarboxylic acid).[7][8] (Source for pKa and structural property comparisons).

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Reference for heterocycle pKa values).

Sources

A Comparative Guide to Indole-2-Carboxylic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The indole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of indole-2-carboxylic acid derivatives, a class of compounds that has shown significant promise as kinase inhibitors. We will delve into their structure-activity relationships, compare their potency against key oncogenic kinases, and provide the detailed experimental methodologies required for their evaluation.

The Indole Scaffold: A Versatile Foundation for Kinase Inhibition

The indole ring system, with its unique electronic properties and ability to participate in various non-covalent interactions, provides an excellent framework for the design of kinase inhibitors. The indole-2-carboxylic acid and its carboxamide derivatives offer a versatile platform for chemical modification, allowing for the fine-tuning of inhibitory activity and selectivity. Strategic modifications at various positions of the indole ring, the carboxamide linker, and the terminal aryl groups can significantly impact the compound's interaction with the ATP-binding pocket of different kinases.

Comparative Analysis of Kinase Inhibitory Potency

The efficacy of indole-2-carboxylic acid derivatives has been demonstrated against several key kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). The following sections and data tables summarize the inhibitory activities of representative compounds from various studies.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Its aberrant activation is a common driver in various cancers. Several indole-2-carboxamide derivatives have been developed as potent EGFR inhibitors.[2][3]

Compound IDModificationsEGFR IC50 (nM)Reference
5d 5-Chloro-N-(4-morpholinophenethyl)-1H-indole-2-carboxamide89 ± 6[2]
5e 5-Chloro-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide93 ± 8[2]
5j 5-Chloro-N-(4-(4-methylpiperazin-1-yl)phenethyl)-1H-indole-2-carboxamide98 ± 8[2]
Va N-(2-(1H-indol-3-yl)ethyl)-5-chloro-1H-indole-2-carboxamide71 ± 6[4]
Vg 5-chloro-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide79 ± 6[4]
Erlotinib (Reference Drug)80 ± 5[2]

Structure-Activity Relationship (SAR) Insights for EGFR Inhibition: The data suggests that substitutions at the 5-position of the indole ring, such as a chloro group, are often favorable for activity.[2] The nature of the substituent on the terminal phenyl ring of the phenethyl moiety also plays a crucial role. The presence of heterocyclic moieties like morpholine, methyl-pyrrolidine, and methyl-piperazine in compounds 5d , 5e , and 5j leads to potent EGFR inhibition.[2] Furthermore, the incorporation of a second indole moiety, as seen in compounds Va and Vg , also results in significant inhibitory activity.[4]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.

Compound IDModificationsVEGFR-2 IC50 (nM)Reference
Ve 5-chloro-N-(2-(5-(hydroxymethyl)-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide1.10[4]
Vg 5-chloro-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide1.60[4]
Va N-(2-(1H-indol-3-yl)ethyl)-5-chloro-1H-indole-2-carboxamide2.15 ± 0.20[4]
49e N-(2-(5-chloro-1H-indol-3-yl)ethyl)-3-(hydroxymethyl)-1H-indole-2-carboxamide1.10 ± 0.08[5]
Sorafenib (Reference Drug)0.17[4]

SAR Insights for VEGFR-2 Inhibition: For VEGFR-2 inhibition, the presence of a second indole ring appears to be a key determinant of high potency, as demonstrated by compounds Ve , Vg , and Va .[4] Modifications at the 5-position of this second indole ring, such as hydroxymethyl or methoxy groups, can further enhance activity.[4][5]

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2, in complex with cyclin E or cyclin A, plays a critical role in the G1/S phase transition of the cell cycle. Its overexpression is frequently observed in various cancers, making it an attractive target for therapeutic intervention.

Compound IDModificationsCDK2 IC50 (nM)Reference
5j N-(4-(4-methylpiperazin-1-yl)phenethyl)-5-chloro-3-ethyl-1H-indole-2-carboxamide16 ± 2[3]
5i 5-bromo-N-(4-(4-methylpiperazin-1-yl)phenethyl)-3-ethyl-1H-indole-2-carboxamide24 ± 2[3]
5g N-(4-morpholinophenethyl)-3-ethyl-5-(trifluoromethyl)-1H-indole-2-carboxamide33 ± 4[3]
Dinaciclib (Reference Drug)20[3]

SAR Insights for CDK2 Inhibition: In the context of CDK2 inhibition, substitutions at the 5-position of the indole ring with electron-withdrawing groups like chloro, bromo, or trifluoromethyl appear to be beneficial.[3] The presence of a piperazine or morpholine moiety on the terminal phenyl ring is also a common feature among the more potent inhibitors.[3]

Signaling Pathways and Experimental Workflows

To better understand the mechanism of action of these inhibitors and the methods used for their evaluation, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Indole Derivative Indole Derivative Indole Derivative->EGFR Inhibition

Caption: EGFR signaling cascade and the point of inhibition by indole derivatives.

Experimental Workflow for Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_Determination IC50 Value Determination Kinase_Assay->IC50_Determination Cell_Culture Cancer Cell Line Culture MTT_Assay MTT Cell Viability Assay Cell_Culture->MTT_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay GI50_Determination GI50 Value Determination MTT_Assay->GI50_Determination Compound_Synthesis Synthesis of Indole Derivatives Compound_Synthesis->Kinase_Assay Compound_Synthesis->Cell_Culture

Caption: General workflow for the evaluation of indole derivatives as kinase inhibitors.

Detailed Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and standardized protocols are essential. The following are step-by-step methodologies for key assays used in the evaluation of kinase inhibitors.

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from a luminescent kinase assay that measures the amount of ADP produced from a kinase reaction.[6][7]

Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of a test compound against EGFR.

Materials:

  • EGFR enzyme (recombinant)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • Test indole derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds and controls in kinase buffer. Prepare a solution of EGFR enzyme and a solution of substrate/ATP mix in kinase buffer.

  • Kinase Reaction: To the wells of a 384-well plate, add 1 µl of the diluted test compound or control (e.g., 5% DMSO). Add 2 µl of the EGFR enzyme solution and incubate at room temperature for 10-15 minutes. Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µl of complete medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µl of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µl of the MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of purple formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100 µl of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of the samples at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

Indole-2-carboxylic acid derivatives represent a promising and versatile class of kinase inhibitors with significant potential in cancer therapy. The comparative data presented in this guide highlight their potent activity against key oncogenic kinases such as EGFR, VEGFR-2, and CDK2. The structure-activity relationships discussed provide a rational basis for the future design of more selective and potent inhibitors. The detailed experimental protocols included herein offer a standardized framework for the evaluation of these and other novel kinase inhibitors, ensuring the generation of robust and reproducible data. As our understanding of the complex signaling networks that drive cancer continues to grow, the development of multi-targeted inhibitors based on privileged scaffolds like indole-2-carboxylic acid will undoubtedly remain a critical area of research.

References

  • Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. PMC. [Link]

  • Youssif, B. G., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Youssif, B. G., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. [Link]

  • Youssif, B. G., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. PMC. [Link]

  • Horton, T. (1994). MTT Assay protocol. Texas Children's Hospital. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Advances. [Link]

  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • El-Damasy, D. A., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. PMC. [Link]

  • Anders, C. K., et al. (2023). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. PMC. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.